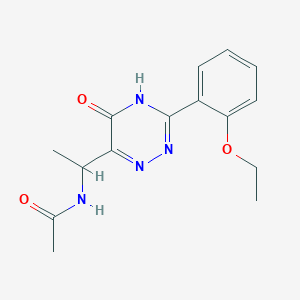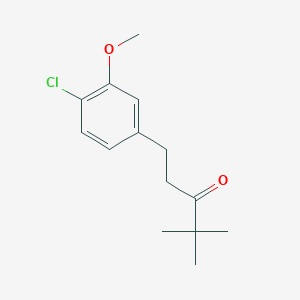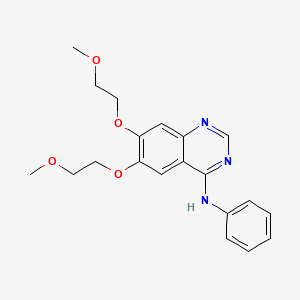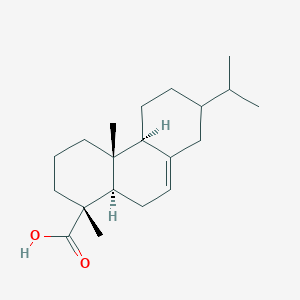
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide, or N-EPTDA, is a novel compound that has recently been studied for its potential applications in the field of synthetic chemistry. N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions, including the synthesis of a variety of drugs, biochemicals, and other compounds. This compound has been found to exhibit a wide range of properties, including high reactivity, low toxicity, and low cost. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Scientific Research Applications
N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. The compound has also been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Mechanism Of Action
N-EPTDA is a highly reactive compound that can be used in a variety of synthetic reactions. The compound has been found to act as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. The compound has also been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
Biochemical and Physiological Effects
N-EPTDA has been found to possess a wide range of biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, N-EPTDA has been found to possess antioxidant, anti-cancer, and anti-tumor properties. Additionally, the compound has been found to exhibit anti-allergic, anti-viral, and anti-parasitic properties.
Advantages And Limitations For Lab Experiments
N-EPTDA is a highly versatile compound that can be used in a variety of synthetic reactions. The compound has been found to be highly reactive, low in toxicity, and low in cost. Furthermore, the compound has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. However, the compound has been found to be unstable in the presence of light and heat and is therefore best used in a lab setting.
Future Directions
N-EPTDA is a highly versatile compound that has a wide range of potential applications in the field of synthetic chemistry. The compound has been studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, the compound has been studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds.
In the future, N-EPTDA could be further studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential as a catalyst for a variety of reactions, including the synthesis of a variety of drugs and biochemicals. Furthermore, N-EPTDA could be studied for its potential as a reagent for the synthesis of a variety of compounds, including drugs, biochemicals, and other compounds. Additionally, N-EPTDA could be studied for its potential
Synthesis Methods
N-EPTDA can be synthesized in a variety of ways, including a number of different methods. One of the most common methods for synthesizing N-EPTDA is the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl chloride. This reaction yields N-EPTDA in a highly pure form. Other methods for synthesizing N-EPTDA include the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl bromide, as well as the reaction of ethyl acetate with 2-ethoxyphenyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl iodide.
properties
IUPAC Name |
N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-4-22-12-8-6-5-7-11(12)14-17-15(21)13(18-19-14)9(2)16-10(3)20/h5-9H,4H2,1-3H3,(H,16,20)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTZNAQQRVVHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C(=O)N2)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(2-Ethoxyphenyl)-2,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)



